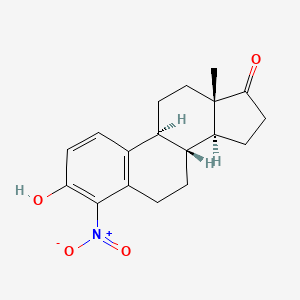

4-Nitroestrone

Beschreibung

Eigenschaften

CAS-Nummer |

5976-74-9 |

|---|---|

Molekularformel |

C18H21NO4 |

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H21NO4/c1-18-9-8-11-10-4-6-15(20)17(19(22)23)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 |

InChI-Schlüssel |

WNYWRAYXFFPPGN-QDTBLXIISA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])O |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])O |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4[N+](=O)[O-])O |

Andere CAS-Nummern |

5976-74-9 |

Herkunft des Produkts |

United States |

Mechanisms of Action at the Molecular and Cellular Levels

Impact of Modifications on Protein Structure, Function, and Stability

In the case of 4-Nitroestrone, the presence of the nitro group (-NO₂) at the C-4 position introduces a significant electron-withdrawing function nih.govtandfonline.com. This modification can alter the electronic distribution within the steroid molecule, potentially influencing its binding affinity and mode of interaction with target proteins. Research indicates that this compound binds noncompetitively to estrogen sulfotransferase (STS), suggesting that it interacts with the enzyme at a site distinct from the active site nih.govtandfonline.com. Such binding can lead to allosteric modulation, affecting the enzyme's conformational state and thus its functional output numberanalytics.com. The stability of protein-ligand complexes is also influenced by these interactions, with the specific chemical nature of the modification playing a critical role susupport.comnih.gov.

Alteration of Enzyme Activity via Covalent Modification

Enzyme activity can be precisely regulated through various mechanisms, including covalent modification, where a functional group is reversibly or irreversibly attached to the enzyme numberanalytics.combu.edu.egmacmillanusa.com. This modification can alter the enzyme's conformation, substrate binding, or catalytic efficiency numberanalytics.commacmillanusa.com. While covalent modification is a broad category of enzyme regulation, compounds can also alter enzyme activity through non-covalent binding as inhibitors or activators.

Protein-Protein Transnitrosylation Reactions

Nitric oxide (NO) is a critical signaling molecule that exerts many of its effects through post-translational modifications of proteins, primarily S-nitrosylation, the covalent attachment of an NO group to a cysteine thiol wikipedia.orgencyclopedia.pubaginganddisease.orgfrontiersin.orgnih.gov. This modification can alter protein structure, function, and interactions aginganddisease.org. Transnitrosylation refers to the transfer of the NO moiety from one S-nitrosylated protein to another protein's thiol group, serving as a mechanism to propagate NO-mediated signals throughout cellular networks wikipedia.orgencyclopedia.pubfrontiersin.orgnih.gov. These reactions are integral to various cellular processes, including signal transduction and the regulation of protein-protein interactions aginganddisease.orgfrontiersin.orgnih.gov. While the general mechanisms of S-nitrosylation and transnitrosylation are well-established, specific involvement of this compound in these particular protein-protein transfer reactions has not been extensively documented in the provided literature.

Modulation of Cellular Signaling Pathways

Involvement in Redox Signaling and Nitroxidative Stress Response

Cellular signaling pathways are intricately linked to the cellular redox state, with reactive oxygen species (ROS) and reactive nitrogen species (RNS) acting as key signaling molecules mdpi.combiorxiv.orgmdpi.comajol.infonih.gov. NO, in particular, plays a significant role in redox signaling, often through S-nitrosylation of cysteine residues in target proteins mdpi.combiorxiv.org. These modifications can influence protein function and downstream signaling cascades, contributing to cellular homeostasis or, in excess, to nitroxidative stress and cellular damage biorxiv.orgmdpi.com. The balance between ROS/RNS production and antioxidant defenses is crucial for proper cellular function ajol.info. However, specific roles or direct involvement of 4-Nitroestrone in these redox signaling or nitroxidative stress pathways are not detailed in the provided search results.

Influence on Cell Cycle Regulatory Proteins

The cell cycle, the series of events leading to cell division, is tightly controlled by a network of regulatory proteins, including cyclins, cyclin-dependent kinases (Cdks), and tumor suppressor proteins umn.edulibretexts.orgkhanacademy.orgfortislife.com. These proteins ensure that cell cycle progression occurs in a coordinated manner and that checkpoints are maintained to prevent errors, such as DNA damage umn.edukhanacademy.orgfortislife.com. For instance, tumor suppressor proteins like p53 and p21 act as negative regulators, halting the cell cycle if conditions are not favorable for division umn.edulibretexts.org. Nitric oxide (NO) has been shown to inhibit vascular smooth muscle cell proliferation by inducing G1 cell cycle arrest and modulating the expression and activity of key cell cycle regulatory proteins, such as inhibiting CDK2 activity and inducing p21 expression nih.gov. Direct evidence detailing the influence of this compound on specific cell cycle regulatory proteins is not present in the provided literature.

Interactions with Kinase Cascades (e.g., ERK Pathway)

Kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, are fundamental signaling modules that transmit extracellular signals to intracellular targets, regulating diverse cellular processes including proliferation, differentiation, and survival ebi.ac.ukcusabio.comnumberanalytics.commedchemexpress.comnih.gov. The Extracellular signal-regulated kinase (ERK) pathway is a prominent example, typically involving a three-tiered cascade of kinases: MAP3K, MAP2K (e.g., MEK), and MAPK (e.g., ERK) ebi.ac.ukcusabio.comnumberanalytics.commedchemexpress.comnih.gov. Activation of this pathway, often initiated by growth factors or receptors, leads to the phosphorylation of downstream substrates, ultimately influencing gene expression and cellular responses cusabio.comnumberanalytics.comnih.gov. The ERK pathway is frequently dysregulated in various cancers cusabio.com. While these pathways are central to cellular signaling, the specific interactions of this compound with kinase cascades, including the ERK pathway, are not detailed in the provided search results.

Data Tables

The following table summarizes the inhibitory activity of a 4-Nitroestrone derivative against Steroid Sulfatase (STS), an enzyme involved in estrogen biosynthesis.

| Target Enzyme | Inhibitor | IC50 (Placental Microsomes) | IC50 (MCF-7 cells) | Citation |

| Steroid Sulfatase (STS) | 4-nitroEMATE | 0.8 nM | 0.01 nM | researchgate.net |

Compound List

4-Nitroestrone

Estrogen sulfotransferase (or Sulfatase)

4-nitroEMATE

Nitric Oxide (NO)

Reactive Oxygen Species (ROS)

Reactive Nitrogen Species (RNS)

S-nitrosylation

Transnitrosylation

Cyclins

Cyclin-dependent kinases (Cdks)

Tumor suppressor proteins (e.g., p53, p21)

Mitogen-Activated Protein Kinase (MAPK)

Extracellular signal-regulated kinase (ERK)

MAPK kinase kinase (MAP3K)

MAPK kinase (MAP2K)

RAS

RAF

MEK

Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques

Chromatography is essential for isolating 4-Nitroestrone from complex mixtures, a critical step before detection and quantification. The structural properties of this compound, possessing both a steroid backbone and a nitroaromatic functional group, influence the selection of the most appropriate chromatographic approach.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of steroid hormones and their derivatives. For this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase, typically octadecyl silica (B1680970) (C18), is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to achieve optimal separation of complex steroid mixtures. sielc.comnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a fluorescence detector (FLD), the latter often requiring a derivatization step to introduce a fluorescent tag to the molecule. mdpi.com HPLC methods provide excellent separation and quantification, making them suitable for a variety of research applications. researchgate.net

Table 1: Illustrative HPLC Parameters for Steroid Analysis This table represents typical starting conditions for method development for a compound like this compound, based on established methods for related estrogens.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | sielc.com |

| Mobile Phase A | Water with 0.1% formic acid | mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol | sielc.commdpi.com |

| Gradient | Linear gradient from 25-70% B over 15 min | sielc.com |

| Flow Rate | 0.4 - 1.0 mL/min | sielc.com |

| Detection | UV/DAD (e.g., 270 nm) or Fluorescence (with derivatization) | sielc.commdpi.com |

Gas Chromatography (GC) is another powerful technique for steroid analysis, valued for its high resolution. nih.gov However, due to the low volatility of steroid molecules like this compound, a chemical derivatization step is mandatory prior to analysis. nih.govrestek.com This process involves converting polar functional groups (like hydroxyl groups) into more volatile and thermally stable derivatives, typically using silylating agents. mdpi.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a long capillary column. mst.dk The choice of stationary phase is critical, with mid-polar phases often being suitable for the separation of nitroaromatic compounds. thermofisher.com GC is almost always coupled with mass spectrometry (GC-MS), which provides the necessary sensitivity and structural information for confident identification and quantification. nih.govnih.gov While robust, the extensive sample preparation required for GC-MS can make it more time-consuming than LC-based methods. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2µm), UHPLC systems operate at much higher pressures, resulting in dramatically improved resolution, higher speed, and increased sensitivity. nih.gov These characteristics make UHPLC particularly well-suited for analyzing complex biological samples containing numerous steroid metabolites. endocrine-abstracts.orgnih.gov

For this compound analysis, a UHPLC method would offer shorter run times (e.g., under 10 minutes) compared to traditional HPLC, allowing for higher sample throughput. nih.govchromatographyonline.com The enhanced peak capacity and resolution are advantageous for separating this compound from structurally similar isomers and metabolites. hitachi-hightech.com The principles of separation remain the same as in HPLC (typically reversed-phase), but the performance gains are substantial, making UHPLC the preferred chromatographic technique when coupled with mass spectrometry for demanding applications. nih.govnih.gov

While reversed-phase chromatography is ideal for this compound itself, the analysis of its more polar, conjugated metabolites (e.g., glucuronide or sulfate (B86663) conjugates) can be challenging. These hydrophilic compounds are often poorly retained on C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) provides an effective solution for this problem. nih.govsigmaaldrich.com

HILIC employs a polar stationary phase (such as bare silica or a diol-bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. sigmaaldrich.comchromatographytoday.com A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained through a partitioning mechanism between this layer and the bulk mobile phase. chromatographytoday.comchromatographyonline.com As the aqueous content of the mobile phase increases, the polar analytes are eluted. nih.gov This technique is orthogonal to reversed-phase chromatography and is highly effective for retaining and separating polar estrogen conjugates that would otherwise elute in the void volume. chromatographyonline.comnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is the definitive tool for the sensitive and specific detection of steroids. Its ability to determine the mass-to-charge ratio of an analyte provides a high degree of certainty in identification and quantification, which is often unattainable with other detectors.

The coupling of liquid chromatography (either HPLC or UHPLC) with mass spectrometry is the gold standard for the analysis of estrogens and their metabolites in complex biological matrices. nih.govnih.govsciex.com The LC system separates the components of the mixture, which are then introduced into the MS for detection. sciex.com Electrospray ionization (ESI) is a commonly used ionization source for this class of compounds.

For enhanced sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is employed. chromatographyonline.com In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and a specific product ion is monitored in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM), drastically reduces background noise and allows for highly selective quantification, even at very low concentrations (pg/mL levels). nih.govthermofisher.com

To further boost sensitivity, derivatization with reagents like dansyl chloride may be used to improve the ionization efficiency of estrogens. nih.govthermofisher.com The combination of the high separation power of UHPLC and the high selectivity and sensitivity of tandem mass spectrometry provides a robust and powerful platform for the definitive analysis of this compound in research. chromatographyonline.comoup.com

Table 2: Illustrative LC-MS/MS Parameters for Estrogen Analysis This table shows hypothetical precursor-product ion transitions for this compound, based on the principles of MS/MS analysis for similar estrogenic compounds.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference Principle |

|---|---|---|---|---|

| Estrone (B1671321) | 271.2 | 145.1 | Positive (after derivatization) | nih.govthermofisher.com |

| Estradiol (B170435) | 273.2 | 147.1 | Positive (after derivatization) | nih.govthermofisher.com |

| This compound (Hypothetical) | 316.1 [M+H]+ or 314.1 [M-H]- | Specific fragments | Positive or Negative | chromatographyonline.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including steroid hormones like estrone derivatives. researchgate.netmdpi.com For a compound such as this compound, GC-MS analysis would typically require a derivatization step to increase its volatility and thermal stability. nih.govmdpi.com Silylation, for instance, is a common derivatization method for the hydroxyl groups present on steroids to make them suitable for GC analysis. mdpi.com

The process involves introducing the derivatized sample into the gas chromatograph, where it is vaporized and separated based on its interaction with a stationary phase within a capillary column. nih.gov Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly through electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that allows for structural elucidation and confident identification. researchgate.netmdpi.com

For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. researchgate.netmdpi.com This technique involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion, which significantly reduces background noise and improves detection limits. mdpi.com

Table 1: Illustrative GC-MS Parameters for Steroid Analysis Applicable to this compound Note: This table is based on general methods for steroid analysis and would require specific optimization for this compound.

| Parameter | Typical Setting | Purpose |

| Column | Phenyl-methyl polysiloxane (e.g., DB-5ms) | Separation of analytes |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis |

| Carrier Gas | Helium | Inert gas to carry sample through the column |

| Derivatization | Silylation (e.g., with MSTFA) | Increases volatility and thermal stability nih.gov |

| Ionization Mode | Electron Impact (EI) | Fragments molecules for structural identification researchgate.net |

| MS Mode | Selected Ion Monitoring (SIM) or MRM (for MS/MS) | Increases sensitivity and selectivity by monitoring specific ions researchgate.netmdpi.com |

High-Resolution Mass Spectrometry (HRMS) and Quadrupole-Orbitrap Technology

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage for the analysis of this compound by providing highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the analyte and its metabolites, greatly increasing confidence in their identification. lcms.czthermofisher.com

Quadrupole-Orbitrap mass spectrometers are hybrid instruments that couple a quadrupole mass filter with a high-resolution Orbitrap mass analyzer. lcms.cz This configuration combines the precursor ion selection capabilities of a quadrupole with the high-resolution and accurate-mass (HRAM) detection of the Orbitrap. lcms.czthermofisher.com For the analysis of this compound, this would enable researchers to perform both targeted quantification and untargeted screening of potential metabolites in a single run. The high resolving power is particularly useful for separating the this compound signal from isobaric interferences—other compounds in the sample that have the same nominal mass but a slightly different exact mass. lcms.cz

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

When using Liquid Chromatography (LC) systems, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common interfaces for ionizing analytes like this compound before they enter the mass spectrometer.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules. It is frequently used in the analysis of steroid hormones and their metabolites. lcms.cznih.gov In positive ESI mode, analytes are typically detected as protonated molecules [M+H]⁺, while in negative mode, they are detected as deprotonated molecules [M-H]⁻. The choice of mode would depend on the specific chemistry of this compound and its derivatives.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is generally more suitable for less polar and more volatile compounds than ESI. Given the steroid backbone of this compound, APCI could also be a viable ionization method. The choice between ESI and APCI often requires empirical testing to determine which provides better sensitivity and ionization efficiency for the specific compound of interest. chromatographyonline.com

Sample Preparation and Extraction Methods for Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma, serum, or urine necessitates a robust sample preparation strategy to remove interfering endogenous components like proteins and phospholipids. nih.govijpsjournal.com The primary goals of sample preparation are to isolate the target analyte, reduce matrix effects, and concentrate the sample to a level suitable for detection. chromatographyonline.comnih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used and highly effective technique for cleaning up and concentrating analytes from complex biological samples prior to chromatographic analysis. nih.govmdpi.comijpsjournal.com The method relies on the partitioning of the analyte between a liquid sample and a solid sorbent material packed in a cartridge or well plate. ijpsjournal.com

For a steroid derivative like this compound, a reversed-phase sorbent (e.g., C18) is commonly used. mdpi.com The general procedure involves:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to prepare it for sample interaction. ijpsjournal.com

Loading: The biological sample (e.g., pre-treated plasma) is passed through the sorbent bed, where this compound is retained through hydrophobic interactions. ijpsjournal.com

Washing: The sorbent is washed with a weak solvent to remove interfering compounds while the analyte of interest remains bound. lcms.cz

Elution: A strong organic solvent is used to disrupt the interaction between this compound and the sorbent, eluting it from the cartridge in a cleaner, more concentrated form. lcms.cz

This technique provides cleaner extracts compared to simpler methods like protein precipitation, leading to reduced matrix effects and improved assay performance. lcms.cz

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.comaustinpublishinggroup.com For steroid analysis, LLE is effective at separating the relatively nonpolar steroid from the aqueous biological matrix. austinpublishinggroup.com

In a typical LLE workflow for extracting this compound from plasma, an organic solvent such as methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate would be added to the sample. chromatographyonline.commdpi.com After vigorous mixing, the two phases are separated by centrifugation. The analyte, having a higher affinity for the organic solvent, partitions into the organic layer, leaving behind many water-soluble interfering substances in the aqueous layer. The organic layer is then collected, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the analytical instrument. nih.govaustinpublishinggroup.com Adjusting the pH of the aqueous sample can further optimize the extraction efficiency by ensuring the analyte is in its most non-ionized, and therefore most organic-soluble, form. chromatographyonline.com

Microextraction Techniques

In recent years, there has been a trend toward the miniaturization of sample preparation techniques to reduce solvent consumption, decrease sample volume requirements, and allow for automation. chromatographyonline.comnih.gov These microextraction techniques are well-suited for the analysis of steroids in biological samples where sample volume may be limited. austinpublishinggroup.comscilit.com

Solid-Phase Microextraction (SPME) involves using a fused-silica fiber coated with a stationary phase. mdpi.comijrpc.com The fiber is exposed to the sample, and the analyte partitions onto the coating. The fiber is then transferred to the injection port of a GC or an interface for LC for desorption and analysis. ijrpc.comnih.gov In-tube SPME is a variation that can be coupled online with LC-MS systems, providing a fully automated workflow for the extraction and analysis of analytes like sulfated steroid metabolites from saliva. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE where a small volume of extraction solvent is dispersed into the aqueous sample, often aided by a disperser solvent. This creates a cloudy solution with a very large surface area, facilitating rapid extraction of the analyte into the organic phase. Centrifugation is then used to collect the small volume of sedimented organic phase for analysis. nih.gov These techniques offer high enrichment factors and are considered green analytical methods due to the low solvent volumes used. scilit.com

Table 2: Comparison of Sample Preparation Techniques for Steroid Analysis

| Technique | Principle | Advantages | Disadvantages |

| Solid Phase Extraction (SPE) | Partitioning between a solid sorbent and liquid sample ijpsjournal.com | High selectivity, high recovery, easily automated nih.gov | Can be more costly and complex than LLE |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases austinpublishinggroup.com | Cost-effective, efficient for nonpolar analytes austinpublishinggroup.com | Can be labor-intensive, uses larger solvent volumes chromatographyonline.com |

| Microextraction (e.g., SPME, DLLME) | Miniaturized extraction with low solvent/sample volume nih.govijrpc.com | High enrichment, environmentally friendly, requires small sample volume scilit.comnih.gov | Can be more complex to optimize, potential for lower recovery |

Quantitative Analysis Principles

Quantitative analysis of this compound involves determining the precise amount of the compound in a given sample. This is typically achieved using chromatographic techniques coupled with sensitive detectors. The fundamental principles underpinning this quantification are calibration curve methods and thorough method validation.

A calibration curve is a fundamental tool in analytical chemistry for determining the concentration of a substance in an unknown sample by comparing its response to a series of standards of known concentration. mdpi.com The construction of a reliable calibration curve is a critical step in the quantitative analysis of compounds like this compound. This can be achieved through two primary approaches: the external standard method and the internal standard method.

External Standard Method

The external standard method is the more straightforward of the two. It involves creating a series of solutions with known concentrations of a pure this compound standard. These standards are then analyzed using an analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) system, and the response (e.g., peak area) for each concentration is measured. A graph is then plotted with the response on the y-axis and the concentration on the x-axis, which ideally yields a linear relationship. The concentration of this compound in an unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve.

For example, in the analysis of various estrogens, calibration curves are typically constructed by plotting the peak area against the concentration of the standards. vliz.be Linearity is often assessed over a specific concentration range relevant to the expected sample concentrations. globalresearchonline.net

Internal Standard Method

The internal standard method is a more advanced technique used to improve the precision and accuracy of quantitative analysis, especially when sample loss during preparation or variations in instrument response are anticipated. In this method, a known amount of a different compound, the internal standard (IS), is added to all samples, calibration standards, and blanks. The IS should be a compound that is chemically similar to the analyte (this compound) but is not naturally present in the samples and does not interfere with the analyte's signal.

The calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the known concentration of the analyte. This ratio corrects for variations in sample volume, injection volume, and instrument response. For instance, in the quantitative determination of nitrofuran metabolites, deuterated analogues of the analytes are used as internal standards to ensure reliable quantification. nih.gov Similarly, in the analysis of nitrated fatty acids, an internal standard is used to account for variability during sample preparation and analysis. mdpi.com

The selection of a suitable internal standard is crucial for the success of this method. The ideal internal standard for this compound analysis would be an isotopically labeled version of the molecule, such as ¹³C- or ¹⁵N-labeled this compound, as its chemical and physical properties would be nearly identical to the analyte, ensuring similar behavior throughout the analytical process.

Table 1: Illustrative Calibration Curve Data for an Estrogen Analog

This table provides a hypothetical example of data that would be generated to create a calibration curve for an estrogen-like compound using both external and internal standard methods.

| Concentration (ng/mL) | Analyte Peak Area (External Std) | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) |

| 1 | 1500 | 50000 | 0.03 |

| 5 | 7500 | 51000 | 0.147 |

| 10 | 15200 | 49500 | 0.307 |

| 25 | 38000 | 50500 | 0.752 |

| 50 | 76000 | 49000 | 1.551 |

| 100 | 151000 | 51500 | 2.932 |

Before an analytical method can be confidently used for routine analysis, it must undergo a rigorous validation process to ensure its performance is reliable and suitable for its intended purpose. researchgate.netoieau.fr Key validation parameters include sensitivity, selectivity, and the limit of quantitation.

Sensitivity and Selectivity

Sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. It is often represented by the slope of the calibration curve; a steeper slope indicates higher sensitivity.

Selectivity (or specificity) is the ability of the method to measure the analyte of interest accurately in the presence of other components in the sample matrix, such as other steroids, metabolites, or contaminants. Chromatographic separation, often achieved with techniques like HPLC or Gas Chromatography (GC), is crucial for ensuring selectivity. The use of mass spectrometry (MS) as a detector, particularly in tandem MS (MS/MS), provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions unique to the analyte. rsc.orgnorthwestern.edu

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.govteledynetekmar.com It is often estimated as the concentration that produces a signal-to-noise ratio of 3:1. nih.gov

The Limit of Quantitation (LOQ) , also referred to as the Lower Limit of Quantitation (LLOQ), is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govepa.gov The LOQ is a critical parameter for quantitative assays, as it defines the lower end of the method's reliable working range. It is commonly determined as the concentration that yields a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of the response and the slope of the calibration curve. youtube.com

For the analysis of estrogens in environmental water samples, validated methods have achieved LOQs in the low nanogram per liter (ng/L) range, demonstrating the high sensitivity required for trace analysis. nih.gov In the context of nitrofuran metabolites in food matrices, LOQs are typically established in the microgram per kilogram (µg/kg) range. jfda-online.com For this compound, the required LOQ would depend on the specific research application and the expected concentrations in the samples of interest.

Table 2: Typical Method Validation Parameters for Estrogen Analysis by LC-MS/MS

This table presents typical validation parameters that would be established for a quantitative method for an estrogen, which would be analogous to the validation required for a this compound assay.

| Parameter | Acceptance Criteria | Typical Result for Estrogen Analysis |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Accuracy (% Recovery) | 80-120% | 95-105% |

| Precision (% RSD) | ≤ 15% | < 10% |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 - 1.0 ng/mL |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.5 - 5.0 ng/mL |

| Selectivity | No interfering peaks at the retention time of the analyte | Confirmed by analysis of blank matrix |

Structure Activity Relationships Sar of 4 Nitroestrone and Its Derivatives

Impact of Nitration Position on Biological Activity

The position of the nitro group on the estrone (B1671321) scaffold significantly dictates its biological activity and interaction with biological targets. Comparative studies involving nitroestradiols have highlighted these differences. For instance, 4-nitroestradiol, characterized by non-conjugating nitro-oxygens, demonstrated a substantially higher relative binding affinity to the estrogen receptor (ER) compared to 2-nitroestradiol, which featured periplanar, conjugating nitro-oxygens nih.govcolab.ws. This enhanced affinity translated to 4-nitroestradiol's ability to actively induce responsive genes at a concentration of 10⁻⁸ M, while 2-nitroestradiol was inefficient in gene stimulation nih.govcolab.ws. This suggests that the electronic distribution and spatial orientation influenced by the nitro group's placement on the A-ring are critical determinants of biological efficacy and receptor engagement.

Influence of Other A-Ring Substitutions (e.g., Halogenation) on Molecular Interactions

Substitutions on the A-ring of estrone derivatives, particularly halogenation at the C-2 and C-4 positions, profoundly affect their molecular interactions and biological functions, especially in the context of enzyme inhibition nih.govnih.govcore.ac.uknih.gov. Halogenated estrone derivatives have been investigated for their inhibitory potential against key enzymes in estrogen biosynthesis, including aromatase, steroid sulfatase (STS), and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) nih.govnih.govcore.ac.uk. Research indicates that 2-haloestrones often act as potent aromatase inhibitors, whereas 4-haloestrones are more effective as STS inhibitors core.ac.uk. Furthermore, the position of halogenation can influence estrogenicity; C-2 substituted estrone derivatives generally exhibit reduced estrogenic activity compared to their C-4 counterparts nih.gov. For example, a 4-fluoro substitution on estradiol (B170435) derivatives conferred higher affinity for estrogen receptors than a 2-fluoro substitution, with these differences becoming more pronounced at elevated temperatures nih.gov. These findings underscore the importance of the specific position and nature of A-ring substituents in modulating interactions with target proteins nih.govnih.govcore.ac.uknih.gov.

Modifications at the C-17 Position (e.g., Oxime Derivatives) and their Mechanistic Implications

While specific studies detailing modifications at the C-17 position of 4-Nitroestrone, such as the synthesis and mechanistic implications of oxime derivatives, were not explicitly detailed in the initial search results, broader research on estrone derivatives provides context. For instance, in the development of steroid sulfatase (STS) inhibitors, the removal of the 17-carbonyl group in estrone sulfamate (B1201201) derivatives was found to reduce their inhibitory potency researchgate.net. This highlights that modifications at the C-17 position can indeed impact enzyme inhibition. Further investigation into nitroestrone derivatives with C-17 oxime modifications would be necessary to fully elucidate their specific mechanistic roles.

Relationship Between Structural Features and Receptor Binding Affinity

The structural features of estrone derivatives are intrinsically linked to their binding affinity for estrogen receptors (ERα and ERβ) researchgate.netplos.orgoup.comnih.govnih.gov. As noted in Section 7.1, the placement of the nitro group is critical; 4-nitroestradiol exhibited a significantly greater relative binding affinity to the ER compared to 2-nitroestradiol nih.govcolab.ws. Studies focusing on A-ring substituted estrogen derivatives suggest an inverse correlation between the length of hydrogen bonds formed with ERs and binding affinity, indicating that subtle variations in binding modes contribute to differential affinities plos.org. The phenolic hydroxyl group at C-3 and the 17β-hydroxyl group are generally considered essential for ER binding, acting as hydrogen bond donors and acceptors, respectively researchgate.net. Hydrophobic substituents at specific positions can enhance binding, whereas polar substituents are typically less tolerated researchgate.net. Quantitative structure-activity relationship (QSAR) studies, employing descriptors such as molecular volume and electronic properties, have been instrumental in predicting ER binding affinities based on chemical structure nih.govresearchgate.netu-tokyo.ac.jpjchps.com.

Structural Determinants for DNA Adduct Formation Potential

Estrogens, including estrone, can undergo metabolic activation to form reactive intermediates that bind to DNA, contributing to their genotoxicity and potential carcinogenicity nih.govmdpi.comoup.comresearchgate.net. Specifically, catechol estrogen metabolites, such as 4-hydroxyestradiol (B23129) and 4-hydroxyestrone, can be oxidized to quinones. These quinones may react with DNA bases to form depurinating adducts, leading to mutagenic apurinic sites nih.govmdpi.comoup.comresearchgate.net. In contrast, quinones derived from 2-hydroxylated estrogens tend to form less harmful, stable DNA adducts nih.gov. The formation of these adducts is linked to the metabolic pathways of estrogens, where oxidation and subsequent DNA reactions are key steps nih.govmdpi.comoup.comresearchgate.net. While direct studies on this compound and its propensity to form DNA adducts were not detailed in the provided search results, the general mechanism suggests that structural features promoting the formation of reactive quinone metabolites from hydroxylated estrogens could increase the potential for DNA adduct formation.

Evaluation of Enzyme Inhibitory Properties of Derivatives (e.g., Aromatase, Steroid Sulfatase, 17β-Hydroxysteroid Dehydrogenase 1)

Estrone derivatives have been extensively studied for their ability to inhibit key enzymes involved in estrogen biosynthesis, including aromatase, steroid sulfatase (STS), and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) nih.govnih.govcore.ac.ukresearchgate.netacs.orgnih.govaacrjournals.orgtandfonline.comdoi.orgebi.ac.uktandfonline.comresearchgate.nettandfonline.com. These enzymes are critical in hormone-dependent cancers, making their inhibitors valuable therapeutic candidates.

Steroid Sulfatase (STS) Inhibition: Derivatives such as this compound-3-O-sulfamate (4-nitro-EMATE) have demonstrated potent STS inhibitory activity, with IC₅₀ values reported in the picomolar range, indicating that the 4-nitro substitution can confer significant potency researchgate.net. Other research supports that small electron-withdrawing groups at the 4-position of estrogens can yield effective reversible STS inhibitors ebi.ac.uk. The inhibitory mechanisms can vary, with some compounds acting irreversibly and others reversibly researchgate.netebi.ac.uk.

Aromatase Inhibition: Halogenated estrone derivatives, particularly those substituted at the C-2 position (e.g., 2-bromo- or 2-chloroestrone), have been identified as potent aromatase inhibitors with low micromolar IC₅₀ values core.ac.uk. Although specific data for this compound as an aromatase inhibitor were not explicitly found in the initial searches, general trends indicate that A-ring substitutions can modulate aromatase activity nih.govcore.ac.uk.

17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition: Modifications across the estrone scaffold have led to potent 17β-HSD1 inhibitors acs.orgtandfonline.comtandfonline.comresearchgate.net. For instance, 13α-estrone itself exhibited inhibitory activity comparable to estrone mdpi.com. Derivatives with C-2 substitutions, such as 2-haloestrones, have shown submicromolar inhibitory potential against 17β-HSD1 core.ac.ukresearchgate.net. Additionally, 3-hydroxy-2-phenylethynyl compounds have demonstrated significant inhibitory action against 17β-HSD1 tandfonline.com.

Advanced Research Applications and Future Directions

Integrated Omics Approaches for Studying 4-Nitroestrone Interactions (e.g., Adductomics, Proteomics, Metabolomics)

To comprehend the system-wide impact of this compound, researchers are increasingly turning to integrated omics technologies. nih.govnih.gov These high-throughput methods allow for a holistic view of the molecular changes induced by this reactive compound within a biological system. An integrated approach, combining multiple omics datasets, is a powerful strategy for identifying the critical genes, proteins, and metabolites involved in the complex interaction network of this compound. nih.goveurekalert.org

Adductomics: This field focuses on the comprehensive analysis of adducts—covalent modifications to macromolecules like DNA and proteins formed by reactive chemicals. nih.gov Since this compound is an electrophilic molecule, it is hypothesized to form adducts with nucleophilic sites on cellular macromolecules. Adductomics, primarily using mass spectrometry, aims to identify and quantify these specific modifications. This can provide direct evidence of molecular damage and help elucidate the initial steps in its mechanism of toxicity or carcinogenicity. nih.gov

Proteomics: The introduction of this compound can alter the expression levels and post-translational modification status of numerous proteins. Proteomic analyses are employed to compare the protein profiles of cells or tissues exposed to this compound versus control conditions. This can reveal which cellular pathways are perturbed, identifying proteins that are up- or down-regulated in response to the compound, thereby offering clues to its functional effects and cellular defense mechanisms. nih.gov

Metabolomics: This approach involves the global study of small-molecule metabolites within a cell or biological system. Metabolomics can reveal how this compound affects cellular metabolism, either through direct enzymatic inhibition or by indirect stress responses. Furthermore, it is a key tool for identifying the downstream metabolic products of this compound itself, providing a more complete picture of its biotransformation and clearance. sciencedaily.com

The primary challenge in integrated omics is the sheer complexity of the data generated, which requires sophisticated bioinformatics tools and methodologies for analysis and interpretation. nih.gov

Development of Advanced Analytical Tools for Mechanistic Studies

Mechanistic studies of this compound require highly sensitive and specific analytical methods to detect and quantify the compound and its metabolites in complex biological matrices like blood, urine, and tissue homogenates. hormonebalance.org The concentrations of such metabolites are often exceedingly low, necessitating the development of sophisticated analytical tools. nih.gov

The gold standard for this type of analysis is mass spectrometry (MS) coupled with a chromatographic separation technique, most commonly liquid chromatography (LC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for its high sensitivity and specificity. It allows for the separation of this compound from other interfering compounds in the sample, followed by its selective detection and quantification based on its unique mass-to-charge ratio and fragmentation pattern. nih.gov

High-Resolution Mass Spectrometry (HRMS): LC-HRMS methods provide highly accurate mass measurements, which aids in the confident identification of this compound and its unknown metabolites without the need for authentic reference standards for each compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for estrogens than LC-MS, GC-MS can also be used, particularly for volatile derivatives of the compound. nih.gov

The development of these methods focuses on achieving a very low limit of quantification (LOQ) and ensuring the method's specificity to distinguish this compound from structurally similar estrogens and their metabolites. nih.gov

Table 1: Advanced Analytical Techniques for this compound Research

| Technique | Abbreviation | Primary Application in this compound Research | Key Advantage |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Targeted quantification of this compound and its known metabolites in biological samples. nih.gov | High sensitivity and specificity for quantitative analysis. |

| Liquid Chromatography-High-Resolution Mass Spectrometry | LC-HRMS | Untargeted screening and identification of novel this compound metabolites and adducts. nih.gov | Provides highly accurate mass data for structural elucidation. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of this compound and related compounds, often after chemical derivatization. nih.gov | Excellent chromatographic separation for complex mixtures. |

| Immunoassays | ELISA, RIA | Screening large numbers of samples for the presence of nitro-estrogens. | High throughput and cost-effective for screening. |

In Vitro and Animal Model Studies on Mechanistic Pathways

To understand the biological effects of this compound, researchers rely on a combination of in vitro (cell-based) and in vivo (animal) models. These models are essential for dissecting the specific molecular pathways affected by the compound.

In vitro studies using cultured cancer cell lines are a cornerstone of mechanistic research, providing a rapid and controlled environment to test the effects of compounds like this compound. criver.comexplicyte.com For instance, studies on a structurally related β-nitrostyrene derivative showed it could reduce cancer cell viability, induce DNA damage, and cause cell cycle arrest. nih.gov It is hypothesized that this compound could elicit similar effects. Common assays include:

Cell Viability Assays: Methods like the XTT assay are used to measure the cytotoxic effects of this compound on cancer cells. nih.gov

Cell Cycle Analysis: Flow cytometry is used to determine if this compound causes cells to arrest at specific phases of the cell cycle (e.g., G2/M phase), which can indicate interference with cell division machinery. nih.govmdpi.com

DNA Damage Assays: The expression of markers like γH2AX is measured to quantify the extent of DNA double-strand breaks, a form of genotoxicity. nih.gov

Apoptosis Assays: These assays detect the markers of programmed cell death to determine if this compound induces apoptosis in cancer cells.

Gene and Protein Expression Analysis: Techniques like qPCR and Western blotting are used to measure changes in specific genes and proteins involved in stress responses, cell cycle control (e.g., cyclins, p53), and apoptosis. nih.govmdpi.com

Table 2: Common Cell-Based Assays for Mechanistic Studies

| Assay Type | Specific Method/Marker | Biological Question Addressed |

|---|---|---|

| Cytotoxicity/Viability | XTT, MTT, or CellTiter-Glo® Assay | Does this compound kill or inhibit the growth of cells? nih.gov |

| Cell Cycle Progression | Flow Cytometry with Propidium Iodide | Does this compound disrupt normal cell division? nih.gov |

| DNA Damage | Immunofluorescence for γH2AX | Does this compound cause genotoxicity? nih.gov |

| Apoptosis | Annexin V Staining, Caspase Activity | Does this compound induce programmed cell death? |

| Protein Expression | Western Blot for p53, Cyclin B1 | Which specific signaling pathways are altered? mdpi.com |

Stable isotope labeling is a powerful technique used to trace the metabolic fate of a compound in a biological system. sciencedaily.comnih.gov In this approach, this compound would be synthesized with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), at specific positions in its molecular structure. nih.govisotope.com

When this labeled this compound is introduced into cell cultures or administered to animal models, its journey through metabolic pathways can be tracked using mass spectrometry. nih.govnih.gov This allows researchers to:

Identify Metabolites: Distinguish true metabolites of this compound from endogenous background molecules. nih.gov

Elucidate Pathways: Determine the chemical reactions that this compound undergoes.

Trace Adduct Formation: Unambiguously identify DNA or protein adducts derived from this compound, as the labeled atoms will be retained in the adduct structure. nih.gov

Quantify Flux: Measure the rate at which this compound is converted into its various downstream products. sciencedaily.cominsidescientific.com

The use of isotope labeling is crucial for removing ambiguity from metabolomic and adductomic studies, providing definitive evidence of the compound's metabolic transformations and molecular targets. nih.gov

Emerging Research Questions and Methodological Challenges

While significant progress has been made, several key questions and challenges remain in the study of this compound. A major emerging question is to define the complete "adductome"—the full spectrum of protein and DNA adducts—formed by this compound in a cell. Methodologically, the detection of low-abundance adducts and transient, unstable intermediates remains a significant analytical challenge.

A critical area of future research is to understand the specificity of this compound-mediated protein modification, particularly protein tyrosine nitration. nih.gov Research indicates that protein nitration is not a random event but a selective process that targets specific tyrosine residues within a subset of proteins. nih.govnih.gov The factors that govern this specificity are not fully understood but are thought to include:

Subcellular Localization: Proteins located near the site of nitrating species generation (e.g., mitochondria) are more likely to be modified. nih.govfrontiersin.org

Protein Structure: The accessibility of the tyrosine residue on the protein's surface and the surrounding amino acid microenvironment can influence its reactivity.

Presence of Catalysts: Heme-containing proteins, for example, can facilitate the nitration reaction. mdpi.com

Identifying the specific protein targets of this compound is paramount, as modification can drastically alter a protein's function, potentially inhibiting a protective enzyme or activating a pro-cancerous signaling pathway. mdpi.comresearchgate.net Future studies will likely use proteomic approaches to identify these targets and structural biology techniques to understand why these specific proteins are preferentially modified.

Characterization of Novel Metabolic Enzymes and Pathways

The unique chemical structure of this compound, which combines a steroidal backbone with a nitroaromatic functional group, makes it a compelling tool for the discovery and characterization of novel metabolic enzymes. The enzymatic reduction of the nitro group is a key metabolic transformation that can be catalyzed by a variety of enzymes, collectively known as nitroreductases. nih.gov These enzymes are of significant interest due to their role in the metabolism of xenobiotics and their potential application in activating prodrugs. researchgate.net

The metabolism of nitroaromatic compounds typically proceeds through a stepwise reduction of the nitro group (NO₂) to a nitroso (NO), then to a hydroxylamino (NHOH), and finally to an amino (NH₂) group. nih.gov Various classes of enzymes, including NAD(P)H:quinone oxidoreductase (NQO1), cytochrome P450 reductase, and bacterial nitroreductases, have been shown to catalyze these reactions. nih.gov

By using this compound as a substrate in in vitro assays with cell lysates or purified enzyme preparations, researchers can identify and characterize novel enzymes capable of metabolizing this compound. The appearance of metabolites, such as 4-aminoestrone, can be monitored using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The identification of enzymes that specifically act on this compound could unveil novel metabolic pathways for nitrated steroids and expand our understanding of xenobiotic metabolism. Furthermore, studying the substrate specificity and kinetics of these newly identified enzymes with this compound can provide valuable insights into their physiological roles and potential for biotechnological applications. nih.gov

High-Throughput Screening for Mechanistic Modulators

High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly test thousands to millions of compounds for their ability to modulate a specific biological target or pathway. nih.gov Given its potential to be metabolized by various enzymes, this compound could serve as a valuable substrate in HTS assays designed to identify modulators (inhibitors or activators) of these enzymatic activities.

For instance, an HTS assay could be developed where the enzymatic reduction of this compound by a specific nitroreductase or cytochrome P450 enzyme is coupled to a detectable signal. This could be a colorimetric or fluorescent signal that is generated or consumed as the reaction proceeds. A library of small molecules could then be screened to identify compounds that alter the rate of this compound metabolism. nih.gov

Such screens could lead to the discovery of:

Novel Enzyme Inhibitors: Compounds that block the metabolism of this compound could be further investigated as potential therapeutics. For example, inhibiting a specific nitroreductase involved in the activation of a toxic nitroaromatic compound could be a therapeutic strategy.

Mechanistic Probes: Hits from the screen could be used as chemical tools to study the mechanism of the enzyme in greater detail.

Activators of Bioremediation Enzymes: Identifying compounds that enhance the activity of enzymes that degrade environmental pollutants like nitroaromatics could have significant environmental applications.

The development of robust and miniaturized HTS assays using this compound would enable the efficient screening of large compound libraries, accelerating the discovery of novel chemical entities with desired modulatory effects. stratech.co.ukselleckchem.comnih.gov

Potential as Molecular Probes in Chemical Biology

The development of molecular probes is a cornerstone of chemical biology, providing tools to visualize and study biological processes in real-time within living systems. mskcc.orgnih.govfrontiersin.org The nitro group of this compound offers a chemical handle that can be exploited for the design of "turn-on" molecular probes. The underlying principle is that the nitroaromatic compound is often non-fluorescent or has quenched fluorescence. Upon enzymatic reduction of the nitro group to an amino group by a specific nitroreductase, a highly fluorescent product is generated. nih.govrsc.orgresearchgate.net

This "pro-fluorescent" strategy could be applied to this compound to create a molecular probe for detecting nitroreductase activity in cells and tissues. Such a probe could be particularly useful for studying biological environments where nitroreductase activity is upregulated, such as in hypoxic tumors. nih.govnih.govmdpi.com The steroid backbone of estrone (B1671321) could also influence the probe's cellular uptake and subcellular localization, potentially targeting it to specific compartments or receptors.

The development of a this compound-based molecular probe would involve:

Synthesis: Chemical synthesis of this compound.

Spectroscopic Characterization: Demonstrating that the reduction of the nitro group leads to a significant increase in fluorescence.

Enzymatic Assays: Confirming that the probe is a substrate for the target nitroreductase. nih.govmdpi.com

Cellular Imaging: Using fluorescence microscopy to visualize nitroreductase activity in living cells. rsc.orgrsc.org

The successful development of such a probe would provide a valuable tool for studying the role of nitroreductases in various physiological and pathological processes.

Conclusion

Summary of Key Academic Insights on 4-Nitroestrone Research

Academic research focused specifically on this compound is sparse, with its significance primarily documented as a synthetic intermediate in the preparation of other steroidal compounds. The introduction of the nitro group (–NO2) at the C-4 position of the estrone (B1671321) steroid scaffold is a key chemical modification. This group is strongly electron-withdrawing, which significantly alters the electronic properties of the aromatic A-ring.

The most notable piece of research identified this compound as a subject of investigation for its interaction with enzymes involved in estrogen biosynthesis. Specifically, one study explored its effect on cytochrome P450 aromatase, the enzyme responsible for converting androgens to estrogens. The findings indicated that this compound binds to the aromatase enzyme in a noncompetitive manner, suggesting it interacts with the enzyme at a site distinct from the active substrate-binding site. nih.gov This observation contrasts with other halogenated estrone derivatives that exhibit competitive inhibition. nih.gov

Beyond this, the broader scientific context of nitro-containing aromatic compounds suggests a wide range of potential biological activities, including antineoplastic and antimicrobial effects, though these have not been specifically investigated for this compound. mdpi.comnih.gov Its principal role in documented research remains that of a precursor, particularly for the synthesis of 4-aminoestrogens.

Outstanding Questions and Directions for Future Fundamental Research

The limited body of research on this compound leaves many questions unanswered and opens up several directions for future investigation.

Comprehensive Physicochemical Characterization: There is a lack of publicly available, detailed physicochemical data for this compound. Future work should include a full characterization using modern analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, to definitively establish its structural and conformational properties.

Elucidation of Biochemical Mechanisms: The finding that this compound is a noncompetitive inhibitor of aromatase warrants further investigation. nih.gov Research should focus on identifying the specific allosteric binding site on the enzyme and understanding the molecular interactions that drive this inhibition. Such studies could inform the design of novel, noncompetitive aromatase inhibitors.

Systematic Evaluation of Biological Activity: Inspired by the diverse bioactivities of other nitro-aromatic compounds, a systematic screening of this compound is a logical next step. nih.govresearchgate.net Its potential as an antineoplastic, anti-inflammatory, or antimicrobial agent should be thoroughly evaluated using a variety of in vitro cell-based assays. For instance, its effects could be tested on breast cancer cell lines that are sensitive to estrogenic compounds. mdpi.com

Exploration as a Synthetic Precursor: The utility of this compound as a chemical intermediate can be further exploited. Its reduction to 4-aminoestrone is a known pathway, but it can also serve as a starting point for a wider range of C-4 substituted estrogen derivatives. Exploring its reactivity could lead to the synthesis of novel steroids with unique pharmacological profiles for potential therapeutic use.

The following table summarizes the current state of research and highlights these key areas for future exploration.

| Research Area | Current Status / Key Insights | Recommended Future Research |

| Synthesis | Prepared via nitration of Estrone; primarily used as a synthetic intermediate. | Optimization of synthesis and exploration as a precursor for a wider range of C-4 substituted estrogens. |

| Physicochemical Properties | Data is not widely available in peer-reviewed literature. | Full characterization via NMR, Mass Spectrometry, and X-ray Crystallography. |

| Biochemical Interactions | Identified as a noncompetitive inhibitor of cytochrome P450 aromatase. nih.gov | Identify the allosteric binding site; elucidate the mechanism of noncompetitive inhibition. |

| Biological Activity | Largely unexplored, but related nitro-compounds show broad activity. nih.gov | Systematic screening for potential antineoplastic, antimicrobial, and anti-inflammatory properties. |

Q & A

Q. What are the standard protocols for synthesizing 4-nitroestrone, and how can purity be ensured during isolation?

Methodological Answer : this compound is synthesized via nitration of estrone in acetic acid using concentrated nitric acid (1:1 molar ratio). The reaction yields ~40% of the 4-nitro isomer, which precipitates directly due to lower solubility compared to the 2-nitro isomer. Isolation involves filtration and chromatographic purification on alumina with chloroform .

- Key Steps :

- Monitor reaction progress using TLC (silica gel, chloroform/methanol 9:1).

- Validate purity via melting point analysis (literature range: 274–280°C) and UV spectroscopy (λmax 275 nm, ε ≈ 1700 M⁻¹cm⁻¹) .

- Purity Assurance :

- Recrystallization from ethanol/water mixtures.

- Cross-check NMR (¹H and ¹³C) and IR spectra against literature data to confirm absence of byproducts.

Q. What spectroscopic techniques are critical for distinguishing this compound from its isomers?

Methodological Answer :

- UV-Vis Spectroscopy :

- This compound exhibits a distinct λmax at 275 nm (ε ≈ 1700), whereas the 2-nitro isomer shows λmax at 284 nm (ε ≈ 6800) .

- NMR Analysis :

- Methylation of the phenolic -OH group shifts proton signals in the aromatic region. For example, this compound methyl ether displays a singlet for the methoxy group at δ 3.8–4.0 ppm in CDCl₃ .

- IR Spectroscopy :

- Nitro group vibrations at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm substitution patterns.

Q. How can researchers resolve contradictions in reported melting points and spectral data for this compound across historical studies?

Methodological Answer : Discrepancies in literature data (e.g., melting points ranging from 258°C to 280°C) arise from variations in purification methods and solvent systems .

- Strategies :

- Replicate synthesis using protocols from Werbin and Holoway (1968) as a baseline.

- Use differential scanning calorimetry (DSC) to confirm thermal stability and purity.

- Compare HPLC retention times with authenticated standards (if available).

- Statistical Approach :

- Apply multivariate analysis to correlate solvent polarity, crystallization conditions, and melting points.

Q. What mechanistic insights explain the regioselective nitration of estrone to favor 4-nitro over 2-nitro isomers?

Methodological Answer : Regioselectivity is influenced by electronic and steric effects:

- Electronic Effects : The phenolic -OH group at C3 activates the aromatic ring, directing nitration to the para position (C4) via resonance stabilization.

- Steric Effects : Steric hindrance at C2 due to the angular methyl group (C18) disfavors substitution at this position.

- Experimental Validation :

- Perform nitration with isotopically labeled estrone (e.g., ¹³C at C4) and analyze products via LC-MS.

- Computational modeling (DFT calculations) to map electrostatic potential surfaces and transition states .

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer :

- Stability Assay Design :

- Prepare buffer solutions (pH 4–10) and incubate this compound at 25°C, 37°C, and 50°C.

- Monitor degradation via UV-Vis spectroscopy (loss of λmax at 275 nm) and HPLC (appearance of decomposition peaks).

- Kinetic Analysis :

- Calculate rate constants (k) for degradation using first-order kinetics.

- Plot Arrhenius curves to determine activation energy (Ea) and predict shelf-life.

Methodological Best Practices

- Reproducibility : Document solvent grades, chromatography column dimensions, and instrument calibration details (e.g., NMR lock mass) .

- Data Presentation : Include raw spectral data (e.g., NMR FIDs, HPLC chromatograms) in supplementary information, adhering to journal guidelines .

- Ethical Reporting : Disclose all synthetic attempts, including failed reactions, to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.